4,5-Dichloroquinazoline
Overview
Description
4,5-Dichloroquinazoline is an organic chemical compound with the molecular formula C8H4Cl2N2 . It has an average mass of 199.037 Da and a monoisotopic mass of 197.975159 Da .
Synthesis Analysis
Quinazoline derivatives, including 4,5-Dichloroquinazoline, have drawn significant attention in synthesis and bioactivities research due to their biological activities . The synthesis methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The InChI code for 4,5-Dichloroquinazoline is1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H
. This code provides a specific identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
4,5-Dichloroquinazoline is a solid at room temperature .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 4,5-Dichloroquinazoline, have shown significant potential in the field of anticancer research . They have been found to play a substantial role in the development of multitarget agents , and several quinazoline derived compounds have been approved as drugs for the treatment of various types of cancers .
Anti-Inflammatory Properties
Quinazoline derivatives are known for their anti-inflammatory properties . This makes 4,5-Dichloroquinazoline a potential candidate for the development of new anti-inflammatory drugs.
Antimicrobial Activity
4,5-Dichloroquinazoline and its derivatives have shown a variety of antimicrobial activities . This includes antibacterial, antifungal, and antiviral properties, making it a promising compound for the development of new antimicrobial agents.
Antihypertensive Effects
Quinazoline derivatives have been found to have antihypertensive effects . For example, prazosin and doxazosin, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Anticonvulsant Properties
4,5-Dichloroquinazoline could potentially be used in the development of anticonvulsant drugs . Quinazoline derivatives have been reported for pharmacological properties like anticonvulsants .
Antidiabetic Activity
Quinazoline derivatives, including 4,5-Dichloroquinazoline, have shown antidiabetic activity . This makes it a potential candidate for the development of new antidiabetic drugs.
Safety and Hazards
The safety information for 4,5-Dichloroquinazoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Quinazoline derivatives have been reported to have antibacterial properties, suggesting that they may target bacterial proteins .
Mode of Action
Quinazoline derivatives are known to inhibit penicillin-binding proteins (pbps), which are essential for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall, leading to cell death.
Biochemical Pathways
Given the antibacterial properties of quinazoline derivatives, it can be inferred that they interfere with the bacterial cell wall synthesis pathway .
Pharmacokinetics
Quinazoline derivatives are generally known for their oral bioavailability .
Result of Action
As a quinazoline derivative, it likely leads to bacterial cell death by disrupting cell wall synthesis .
properties
IUPAC Name |
4,5-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZEWAQRDIOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289756 | |
Record name | 4,5-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroquinazoline | |
CAS RN |
2148-55-2 | |
Record name | 4,5-Dichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2148-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 63434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2148-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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